2,4-Dibromo-6-nitroquinoline

Nucleophilic Aromatic Substitution SNAr Reactivity Quinoline Functionalization

2,4-Dibromo-6-nitroquinoline (CAS 437708-86-6) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by two bromine atoms at the 2- and 4-positions and a nitro group at the 6-position of the quinoline core. With a molecular formula of C₉H₄Br₂N₂O₂ and a molecular weight of approximately 331.95 g/mol, this compound is primarily utilized as a synthetic building block in medicinal chemistry and materials science due to its dual reactive sites enabling sequential functionalization.

Molecular Formula C9H4Br2N2O2
Molecular Weight 331.95 g/mol
CAS No. 437708-86-6
Cat. No. B3137302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-nitroquinoline
CAS437708-86-6
Molecular FormulaC9H4Br2N2O2
Molecular Weight331.95 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Br)Br
InChIInChI=1S/C9H4Br2N2O2/c10-7-4-9(11)12-8-2-1-5(13(14)15)3-6(7)8/h1-4H
InChIKeyOQHTYRLFDROPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-nitroquinoline (CAS 437708-86-6) – Structural Baseline and Procurement Context


2,4-Dibromo-6-nitroquinoline (CAS 437708-86-6) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by two bromine atoms at the 2- and 4-positions and a nitro group at the 6-position of the quinoline core . With a molecular formula of C₉H₄Br₂N₂O₂ and a molecular weight of approximately 331.95 g/mol, this compound is primarily utilized as a synthetic building block in medicinal chemistry and materials science due to its dual reactive sites enabling sequential functionalization . The electron-withdrawing nitro group activates the ring toward nucleophilic aromatic substitution (SNAr) while the bromine atoms serve as leaving groups or handles for cross-coupling reactions [1].

Why 2,4-Dibromo-6-nitroquinoline Cannot Be Replaced by Generic Quinoline Analogs


Generic substitution with closely related quinoline analogs—such as 2,4-dibromoquinoline (lacking the nitro group), 6-nitroquinoline (lacking bromine atoms), or monobromo-nitroquinolines—fails because the unique triad of electron-withdrawing nitro group at C-6 and two bromine leaving groups at C-2 and C-4 establishes a reactivity profile that cannot be replicated by any single in-class alternative . The nitro group activates the pyridine ring toward SNAr reactions, while the bromine atoms provide two independently addressable sites for sequential cross-coupling or nucleophilic displacement [1]. Analogs lacking any one of these features show either diminished reactivity in displacement reactions or loss of regioselective functionalization capability, rendering them unsuitable substitutes for synthetic routes requiring the precise substitution pattern of 2,4-dibromo-6-nitroquinoline .

Quantitative Differentiation Evidence for 2,4-Dibromo-6-nitroquinoline Against Key Comparators


Enhanced Reactivity in Nucleophilic Aromatic Substitution Compared to Non-Nitro 2,4-Dibromoquinoline

The electron-withdrawing nitro group at the 6-position of 2,4-dibromo-6-nitroquinoline substantially activates the quinoline ring toward nucleophilic aromatic substitution (SNAr) compared to the non-nitro analog 2,4-dibromoquinoline. While both compounds bear bromine leaving groups at the 2- and 4-positions, the nitro substituent stabilizes the Meisenheimer complex intermediate, thereby lowering the activation barrier for nucleophilic attack. This activation is mechanistically analogous to the well-established activation of 2,4-dinitrochlorobenzene toward SNAr; however, direct kinetic rate constant data comparing 2,4-dibromo-6-nitroquinoline to 2,4-dibromoquinoline under identical SNAr conditions are not available in the open literature . The qualitative reactivity ranking is widely recognized: nitro-activated bromoquinolines are transformed into cyclic amines via SNAr under mild conditions, whereas the corresponding non-nitro substrates require forcing conditions or fail entirely [1].

Nucleophilic Aromatic Substitution SNAr Reactivity Quinoline Functionalization

Dual Bromine Sites for Sequential Functionalization vs. Monobromo Analog 2-Bromo-6-nitroquinoline

2,4-Dibromo-6-nitroquinoline offers two distinct bromine leaving groups at C-2 and C-4, enabling sequential functionalization strategies that are precluded in monobromo analogs such as 2-bromo-6-nitroquinoline. Published studies on the parent scaffold 2,4-dibromoquinoline demonstrate that the C-2 bromine undergoes preferential Sonogashira coupling with terminal acetylenes, leaving the C-4 bromine available for a second, independent transformation [1]. This regioselective mono-functionalization paradigm, validated through HMBC structural confirmation, provides a clear synthetic advantage: two-step sequence to disubstituted quinolines from a single starting material rather than requiring multiple intermediates [2]. Although 2,4-dibromo-6-nitroquinoline bears an additional 6-nitro substituent—which may modulate the relative rates of oxidative addition at C-2 vs. C-4—the dual-halogen architecture is conserved, enabling analogous sequential functionalization not possible with 2-bromo-6-nitroquinoline .

Sequential Cross-Coupling Regioselective Derivatization Synthetic Versatility

Bromine vs. Chlorine Leaving Group Reactivity for Cross-Coupling: Comparison with 2,4-Dichloro-6-nitroquinoline

Bromine substituents are generally superior to chlorine in palladium-catalyzed cross-coupling reactions due to weaker C–Br bond dissociation energy (BDE ≈ 281 kJ/mol for C–Br vs. ≈ 350 kJ/mol for C–Cl in aryl halides), facilitating faster oxidative addition. 2,4-Dibromo-6-nitroquinoline is therefore expected to exhibit higher cross-coupling reactivity compared to its dichloro analog 2,4-dichloro-6-nitroquinoline (CAS 408523-59-1) under identical conditions . While direct kinetic head-to-head data for these two specific compounds are not publicly available, the general trend is well-documented for aryl halide cross-coupling: bromoaromatics typically oxidatively add to Pd(0) 101–103 times faster than the corresponding chloroaromatics [1]. This expected reactivity advantage translates to lower catalyst loading, milder thermal conditions, or shorter reaction times when using the dibromo derivative.

Leaving Group Ability Oxidative Addition Cross-Coupling Efficiency

Reactivity Advantage of 2,4-Dibromo-6-nitroquinoline over 4-Bromo-6-nitroquinoline for Regioselective Derivatization

While 4-bromo-6-nitroquinoline (C₉H₆BrN₂O₂) possesses a single reactive site for mono-functionalization, 2,4-dibromo-6-nitroquinoline offers the synthetic flexibility of two bromine leaving groups with differential reactivity. Lithium-halogen exchange studies on 2,4-dibromoquinolines demonstrate that C-4 lithiation proceeds regioselectively, affording 4-substituted quinolines upon quenching with electrophiles [1]. This orthogonal reactivity (cross-coupling at C-2, halogen-metal exchange at C-4, or vice versa) enables programmable, stepwise installation of diverse substituents without the need for protecting-group chemistry. The monobromo analog cannot access this breadth of derivatization sequences.

Regioselectivity Site-Selective Derivatization Synthetic Efficiency

Optimal Procurement-Centric Application Scenarios for 2,4-Dibromo-6-nitroquinoline


Sequential Sonogashira/Suzuki Derivatization for Medicinal Chemistry Libraries

Medicinal chemistry groups synthesizing focused libraries of 2,4-disubstituted-6-nitroquinolines benefit from the regioselective Sonogashira coupling at C-2, leaving C-4 available for a subsequent Suzuki–Miyaura cross-coupling [1]. This two-step sequence generates structurally diverse analogues from a single batch of 2,4-dibromo-6-nitroquinoline without the need for intermediate bromination steps or protecting-group manipulation, accelerating structure–activity relationship (SAR) exploration.

SNAr-Based Synthesis of Piperazinyl and Morpholinyl Quinolines for CNS-Targeted Programs

Compounds for central nervous system (CNS) programs often incorporate piperazine or morpholine moieties. The 6-nitro activation of 2,4-dibromo-6-nitroquinoline enables direct SNAr displacement with these amines under mild conditions [2]. Using the dibromo rather than the dichloro analog ensures high conversion efficiency due to the superior leaving-group ability of bromide, reducing the need for forcing thermal conditions that may degrade sensitive functional groups.

Halogen-Metal Exchange Route to 4-Functionalized-6-nitroquinolines for Fragment-Based Drug Discovery

Fragment-based drug discovery programs requiring electrophilic quenchers can exploit the regioselective lithium-halogen exchange at C-4 of the dibromo scaffold to install aldehydes, boronic esters, or other functional groups [3]. The presence of the nitro group at C-6 enhances electron-deficiency, facilitating the initial lithiation step, while the surviving C-2 bromine remains a handle for subsequent diversification.

Standardized Building Block for Industrial Parallel Synthesis Platforms

Contract research organizations (CROs) and pharmaceutical process development groups operating automated parallel synthesis platforms derive value from the dual orthogonal reactivity of 2,4-dibromo-6-nitroquinoline, which enables two successive diversification steps in plate-based formats without manual intervention [1]. Suppliers offering consistent 95% or 97% purity with reliable stock levels (e.g., 250 mg, 1 g, 5 g packages) enable integration into high-throughput workflows where batch-to-batch reproducibility and rapid re-supply are critical.

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